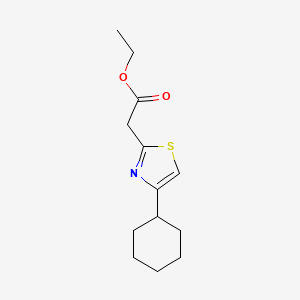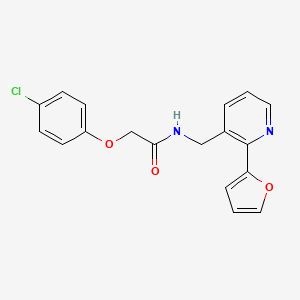![molecular formula C21H21NO4S2 B2820935 Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941935-45-1](/img/structure/B2820935.png)
Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2 . It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as NMR, MS, FT-IR, and X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often occur via an SN1 pathway, especially for 2° and 3° benzylic halides, via the resonance stabilized carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods such as NMR, MS, FT-IR, and X-ray single crystal diffraction .科学的研究の応用
Synthesis and Dyeing Applications
A study explored the synthesis of novel heterocyclic disperse dyes featuring a thiophene moiety for dyeing polyester fibers. The research focused on ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate. These compounds were synthesized and assessed for their dyeing performance on polyester fabric. The study found that these dyes offered a range of shades with good levelness and fastness properties, except for photostability, indicating their potential application in textile industries (Iyun et al., 2015).
Peptide Synthesis
In peptide synthesis, the 2-(p-nitrophenylthio)ethyl group, akin to the molecular structure of interest, has been investigated as a carboxyl-group protection strategy. This approach offers advantages over traditional methods, allowing for selective removal after conversion into the corresponding sulphone, thereby facilitating the synthesis of complex peptides (Amaral, 1969).
Organic Synthesis
Research into aryl alkyl ketones' one-pot Gewald synthesis of 2-aminothiophenes reveals the potential of these compounds in organic synthesis, offering a pathway to obtain 2-aminothiophene-3-carboxylates with various aryl groups. This method showcases the efficiency of using ethyl cyanoacetate and elemental sulfur for synthesizing complex organic molecules (Tormyshev et al., 2006).
Polymer Research
In polymer research, the synthesis of poly(phenylacetylene)s bearing phosphonic acid pendants demonstrated the ability of these polymers to form helical conformations upon complexation with chiral amines. This study highlights the potential applications of such polymers in developing materials with specific optical properties (Onouchi et al., 2004).
Catalysis
A study on the synthesis of unsymmetrical polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst revealed the efficiency of this catalytic method in organic synthesis, offering clean and high-yield production of complex molecules under solvent-free conditions (Khaligh, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-10-6-5-7-11-16)28(24,25)22-18-12-8-9-14(2)15(18)3/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDJNJYCKZLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)


![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)


![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)
![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)


![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)